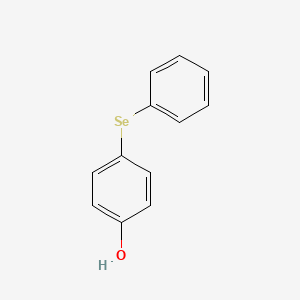
4-(Phenylselanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylselanyl)phenol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Phenylselanyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a phenol derivative with a phenylselanyl reagent. For example, the reaction of 4-bromophenol with diphenyl diselenide in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry can be applied. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenylselanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the selenoxide can regenerate the phenylselanyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Regenerated phenylselanyl group.
Substitution: Nitrated or halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Phenylselanyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into aromatic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Wirkmechanismus
The mechanism of action of 4-(Phenylselanyl)phenol involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may target specific enzymes and proteins involved in oxidative stress response, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with antiseptic properties.
4-Phenylphenol: A similar compound with a phenyl group instead of a phenylselanyl group.
Uniqueness
4-(Phenylselanyl)phenol is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80448-02-8 |
|---|---|
Molekularformel |
C12H10OSe |
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
4-phenylselanylphenol |
InChI |
InChI=1S/C12H10OSe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |
InChI-Schlüssel |
ONFKRSFCIOLKPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


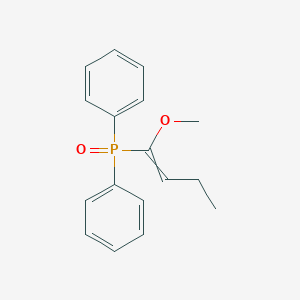
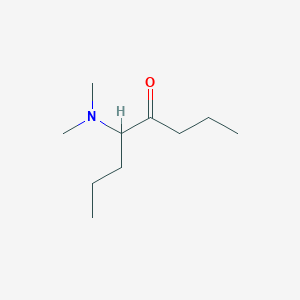
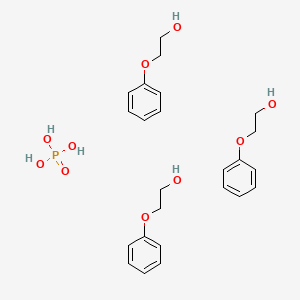
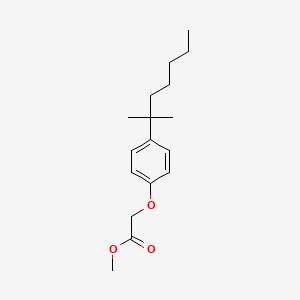
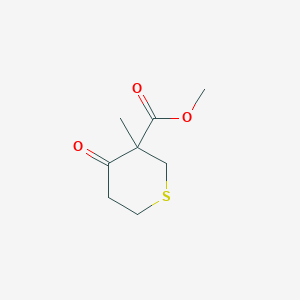
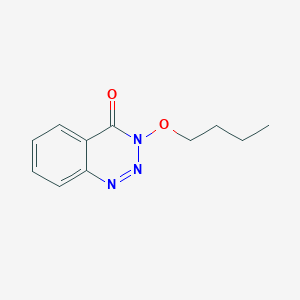
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
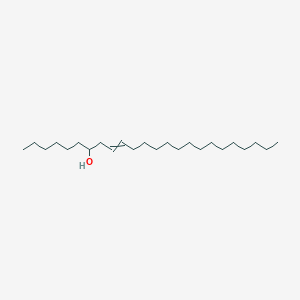
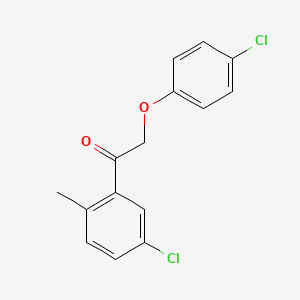
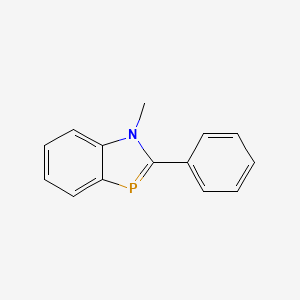
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
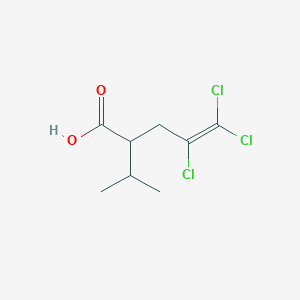
silane](/img/structure/B14413000.png)

